molecular formula C43H49N3O19 B14150114 L-Alanyl pradimicin A CAS No. 133917-47-2

L-Alanyl pradimicin A

Cat. No.: B14150114
CAS No.: 133917-47-2
M. Wt: 911.9 g/mol
InChI Key: SZUMKGXXHSNVTC-UHFFFAOYSA-N
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Description

L-Alanyl pradimicin A is a derivative of pradimicin A, a nonpeptidic benzonaphtacenequinone antibiotic. Pradimicin A is known for its antifungal properties and its ability to bind carbohydrates, specifically mannose residues. This binding property makes it a potential therapeutic agent against viruses with highly glycosylated envelopes, such as the human immunodeficiency virus (HIV) and SARS-CoV-2 .

Preparation Methods

The synthesis of L-Alanyl pradimicin A involves the incorporation of L-alanine into the pradimicin A molecule. The synthetic route typically starts with the fermentation of Actinomadura hibisca, which produces pradimicin A. The L-alanine is then introduced through a series of chemical reactions that modify the aglycone part of the molecule

Chemical Reactions Analysis

L-Alanyl pradimicin A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroquinones .

Scientific Research Applications

L-Alanyl pradimicin A has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Alanyl pradimicin A involves its specific binding to mannose residues on the surface of fungal cell walls or viral envelopes. This binding disrupts the integrity of the cell wall or envelope, leading to the inhibition of fungal growth or viral entry. The interaction is calcium-dependent, forming a ternary complex with mannose and calcium ions .

Comparison with Similar Compounds

L-Alanyl pradimicin A is part of the pradimicin family, which includes pradimicin A, B, and C, as well as benanomicins A and B. These compounds share a similar aglycone structure but differ in their side chains and sugar moieties. The unique incorporation of L-alanine in this compound distinguishes it from other pradimicins, potentially enhancing its binding affinity and specificity for mannose residues .

Similar compounds include:

Properties

CAS No.

133917-47-2

Molecular Formula

C43H49N3O19

Molecular Weight

911.9 g/mol

IUPAC Name

2-[2-[[1,6,9,14-tetrahydroxy-5-[3-hydroxy-6-methyl-5-(methylamino)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoylamino]propanoic acid

InChI

InChI=1S/C43H49N3O19/c1-12-7-20-26(33(53)23(12)40(58)45-13(2)39(57)46-14(3)41(59)60)25-18(10-19-27(34(25)54)30(50)17-8-16(61-6)9-21(47)24(17)29(19)49)31(51)37(20)64-43-36(56)38(28(44-5)15(4)63-43)65-42-35(55)32(52)22(48)11-62-42/h7-10,13-15,22,28,31-32,35-38,42-44,47-48,51-56H,11H2,1-6H3,(H,45,58)(H,46,57)(H,59,60)

InChI Key

SZUMKGXXHSNVTC-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)NC

Origin of Product

United States

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